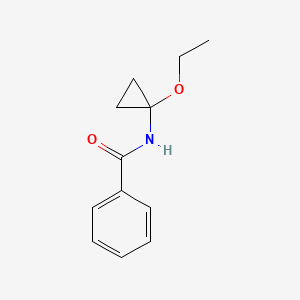

N-(1-Ethoxycyclopropyl)benzamide

Descripción

Systematic Nomenclature and Chemical Classification

N-(1-Ethoxycyclopropyl)benzamide belongs to the benzamide class of organic compounds, specifically representing a substituted amide derivative of benzoic acid. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and ring systems.

The compound can be classified as an aromatic amide due to the presence of the benzene ring directly attached to the carbonyl carbon of the amide functional group. Additionally, it contains a cyclopropyl substituent, making it a member of the cyclopropane-containing organic compounds family. The ethoxy group (-OCH2CH3) serves as a bridging unit between the cyclopropyl ring and the nitrogen atom of the amide, creating a unique structural motif that distinguishes this compound from simpler benzamide derivatives.

Alternative Names and Synonyms

The compound is known by several alternative names in chemical literature and databases. The most prominent alternative designation is "Benzcoprine," which appears to be a common name used in various chemical databases and research publications. This alternative name provides a more concise way to refer to the compound in scientific discourse, although the systematic International Union of Pure and Applied Chemistry name remains the standard for formal chemical communication.

Other documented synonyms include "Benzamide, N-(1-ethoxycyclopropyl)-" which represents a more descriptive naming approach that emphasizes the parent benzamide structure with specific substitution patterns. The variety of names reflects the compound's presence in different chemical databases and literature sources, each employing slightly different naming conventions while referring to the same molecular entity.

Registry Numbers and Database Identifiers

This compound is assigned the Chemical Abstracts Service registry number 63805-80-1, which serves as a unique identifier for this specific compound in chemical databases and literature. This registry number is crucial for unambiguous identification of the compound across different chemical information systems and ensures accurate cross-referencing between various scientific publications and databases.

| Identifier Type | Value | Database/Registry |

|---|---|---|

| Chemical Abstracts Service Number | 63805-80-1 | Chemical Abstracts Service Registry |

| PubChem Compound Identifier | 125108 | PubChem Database |

| DSSTox Substance Identifier | DTXSID60980374 | EPA DSSTox |

| Wikidata Identifier | Q82966309 | Wikidata |

The compound is also catalogued in the Environmental Protection Agency Distributed Structure-Searchable Toxicity database with the identifier DTXSID60980374, indicating its inclusion in toxicological and environmental fate databases. The PubChem database, maintained by the National Center for Biotechnology Information, assigns this compound the identifier CID 125108, facilitating easy access to comprehensive chemical information and related research data.

Propiedades

Número CAS |

63805-80-1 |

|---|---|

Fórmula molecular |

C12H15NO2 |

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

N-(1-ethoxycyclopropyl)benzamide |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(8-9-12)13-11(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |

Clave InChI |

TUJUPTAJHFFHJT-UHFFFAOYSA-N |

SMILES |

CCOC1(CC1)NC(=O)C2=CC=CC=C2 |

SMILES canónico |

CCOC1(CC1)NC(=O)C2=CC=CC=C2 |

Sinónimos |

enzcoprine N-(1-ethoxycyclopropyl)benzamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares N-(1-Ethoxycyclopropyl)benzamide with key analogs based on available

*Estimated values based on structural similarity to N-[1-(hydroxymethyl)cyclopropyl]benzamide .

†Predicted using computational tools due to lack of experimental data .

Key Observations:

- Substituent Effects: The ethoxycyclopropyl group in this compound likely increases lipophilicity (LogP ~1.8) compared to N-cyclopropylbenzamide (LogP 1.5) but reduces it relative to N-(2-ethylhexyl)benzamide (LogP 3.2). The hydroxymethyl analog exhibits higher polarity (PSA 52.82 Ų) due to the hydroxyl group .

- Synthetic Accessibility: Compounds like N-cyclopropylbenzamide and N-(phenylcarbamoyl)benzamide are synthesized via rhodium-catalyzed C–H activation or carbamoylation, respectively . Similar methods may apply to this compound.

Spectroscopic and Analytical Data

- N-Cyclopropylbenzamide (1b'): Characterized by IR peaks at 1630 cm⁻¹ (amide C=O stretch) and MS (ESI) m/z 150.0913 [M+H]⁺ .

- N-[1-(Hydroxymethyl)cyclopropyl]benzamide: Confirmed via NMR and FT-IR, with a molecular ion peak at m/z 191.095 .

- This compound: Expected IR and MS profiles would resemble these analogs, with distinct shifts due to the ethoxy group.

Toxicity and Regulatory Considerations

- N-(2-Ethylhexyl)benzamide: Limited toxicity data; marked as R&D-use only due to uncharacterized ecological and health impacts .

- N-(Phenylcarbamoyl)benzamide: ADMET predictions suggest moderate aqueous solubility and low hepatotoxicity, making it a candidate for drug development .

- Regulatory Status: Derivatives like benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy- (CAS 221667–31–8), are subject to significant new use regulations under PMN P–08–680, highlighting regulatory scrutiny for certain substitutions .

Métodos De Preparación

Reductive Amination Using Cyclopropanone Equivalents

A widely adopted method involves reductive amination of amines with [(1-ethoxycyclopropyl)oxy]trimethylsilane (1 ) in the presence of sodium cyanoborohydride (NaCNBH₃). This one-pot procedure enables direct cyclopropanation under mild conditions.

-

Dissolve the amine (1.0 eq) in methanol.

-

Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.1–1.3 eq) and acetic acid (1.5 eq).

-

Stir for 30 minutes at 23°C.

-

Add NaCNBH₃ (4.5 eq) and reflux for 16 hours.

-

Quench with aqueous NaOH, extract with ethyl acetate, and purify via silica gel chromatography.

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| Aniline | N-(1-Ethoxycyclopropyl)aniline | 41 |

| Cyclohexylamine | N-(1-Ethoxycyclopropyl)cyclohexylamine | 66 |

Mechanistic Insight :

The silane reagent hydrolyzes in methanol to form 1-ethoxy-1-hydroxycyclopropane, which undergoes nucleophilic attack by the amine. NaCNBH₃ reduces the resulting imine to the cyclopropylamine.

Cyclopropanation via Vilsmeier-Haack Reagent

Alternative activation employs N,N-dimethyl-chloromethyl-iminium chloride (Vilsmeier reagent) to generate reactive intermediates. This method avoids isolating unstable cyclopropanone derivatives.

-

Treat N-(ethoxycarbonyl)alanine with Vilsmeier reagent (1.2 eq) in dichloromethane at −10°C.

-

Add the amine nucleophile and triethylamine (2.0 eq).

-

Stir for 2 hours at 0°C and purify via crystallization.

Advantages :

Amide Bond Formation with Benzoyl Derivatives

Coupling 1-ethoxycyclopropylamine with benzoyl chloride or benzoic acid derivatives completes the synthesis.

Schotten-Baumann Reaction

A classical approach involves reacting benzoyl chloride with the amine in biphasic conditions.

-

Dissolve 1-ethoxycyclopropylamine (1.0 eq) in dichloromethane.

-

Add benzoyl chloride (1.1 eq) and aqueous NaHCO₃ (2.0 eq).

-

Stir vigorously for 4 hours at 0°C.

-

Isolate the product via filtration or extraction.

Carbodiimide-Mediated Coupling

Modern methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to enhance efficiency.

-

Mix benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in DMF.

-

Add 1-ethoxycyclopropylamine (1.1 eq) and stir at 25°C for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Data :

| Coupling Reagent | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | DMF | 92 |

| DCC/DMAP | THF | 84 |

Alternative Strategies and Optimization

One-Pot Cyclopropanation-Amide Formation

Combining cyclopropanation and amide coupling in a single pot reduces purification steps. A reported protocol uses [(1-ethoxycyclopropyl)oxy]trimethylsilane, NaCNBH₃, and benzoyl chloride sequentially in methanol.

Yield : 58% (over two steps).

Enzymatic Amination

Emerging approaches employ lipases or proteases to catalyze amide bond formation under aqueous conditions, though yields remain moderate (45–60%).

Challenges and Mitigation Strategies

-

Cyclopropane Ring Stability : The strained cyclopropane ring may decompose under acidic or high-temperature conditions. Use aprotic solvents (e.g., DCM, THF) and mild bases (e.g., NaHCO₃).

-

Amine Nucleophilicity : Steric hindrance from the ethoxy group reduces reactivity. Activation via HCl salt formation improves coupling efficiency .

Q & A

Q. What are the common synthetic routes for N-(1-Ethoxycyclopropyl)benzamide, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting benzoyl chloride derivatives with cyclopropane-containing amines under controlled conditions. For example, N-Cyclopropylbenzamide analogues are synthesized by reacting benzoyl chloride with cyclopropylamine in anhydrous solvents (e.g., dichloromethane) at 0–25°C, achieving yields >90% after purification via column chromatography . Key parameters include:

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify cyclopropane protons (δ 0.8–1.2 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH, δ 3.4–3.7 ppm for OCH) .

- X-ray Crystallography : Resolves cyclopropane ring geometry and hydrogen-bonding patterns (e.g., C=O···H-N interactions) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 218.12) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a scaffold for:

- Drug Design : Its cyclopropane moiety enhances metabolic stability, making it a candidate for kinase inhibitors or GPCR modulators .

- Biological Probes : Used to study protein-ligand interactions via fluorescence polarization assays .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives for anticancer activity?

Integrated approaches include:

- Molecular Docking : Predicts binding affinity to targets like PARP-1 (e.g., docking scores < −8.0 kcal/mol indicate strong binding) .

- QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with cytotoxicity (IC values) .

- MD Simulations : Assess conformational stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) .

Experimental validation involves in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and in vivo xenograft models .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogues?

Discrepancies often arise from:

Q. What strategies improve the metabolic stability of this compound derivatives?

Modifications include:

- Cyclopropane Rigidification : Reduces oxidative metabolism by CYP450 enzymes .

- Deuterium Incorporation : Replaces labile C-H bonds (e.g., ethoxy → deuterated ethoxy) to prolong half-life .

Stability is assessed via liver microsome assays (e.g., t > 60 min in human microsomes) .

Q. How does the crystal structure of this compound inform its reactivity?

X-ray data reveal:

- Bond Angles : Cyclopropane C-C-C angles (~60°) create ring strain, enhancing electrophilic reactivity .

- Packing Motifs : π-π stacking between benzamide rings influences solubility and crystallization behavior .

Applications: Predict regioselectivity in substitution reactions (e.g., SN2 at cyclopropane carbons) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.